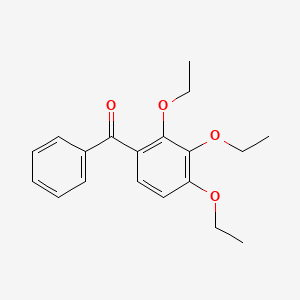

2,3,4-Triethoxybenzophenone

Description

Structure

3D Structure

Properties

CAS No. |

480439-31-4 |

|---|---|

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

phenyl-(2,3,4-triethoxyphenyl)methanone |

InChI |

InChI=1S/C19H22O4/c1-4-21-16-13-12-15(17(20)14-10-8-7-9-11-14)18(22-5-2)19(16)23-6-3/h7-13H,4-6H2,1-3H3 |

InChI Key |

LILFYPQSUSYNGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)OCC)OCC |

Origin of Product |

United States |

Effect of Alkoxy Group Position:the Substitution Pattern on the Phenyl Ring Has a Profound Effect on Electronic and Steric Properties.

Symmetric vs. Asymmetric Substitution: A symmetric initiator like 2,4,6-trimethoxybenzophenone places three powerful electron-donating groups in positions that strongly activate the benzophenone (B1666685) system, often leading to high reactivity and initiation efficiency. In contrast, the asymmetric pattern of 2,3,4-triethoxybenzophenone results in a different electronic distribution and may influence properties like solubility and interaction with the polymer matrix. The presence of a substituent at the 2-position (ortho to the carbonyl) introduces steric hindrance that can affect the conformation of the molecule and the accessibility of the carbonyl group.

Effect of Alkoxy Chain Length E.g., Methoxy Vs. Ethoxy Vs. Butoxy :the Length of the Alkyl Chain on the Ether Oxygen Primarily Impacts Physical Properties Rather Than Electronic Ones.

Migration and Solubility: Increasing the chain length from methoxy (B1213986) to ethoxy to butoxy systematically increases the molecular weight and lipophilicity of the initiator. This directly leads to a reduction in migration potential from the cured polymer. Furthermore, modifying the chain length can be used to fine-tune the initiator's solubility in different monomer formulations, ensuring homogeneity before curing. The effect on λ_max is generally minimal compared to the effect of group position or number.

Effect of the Number of Alkoxy Groups:the Number of Electron Donating Alkoxy Groups is a Primary Tool for Tuning the Uv Absorption Profile.

UV Absorption: Increasing the number of alkoxy groups on the ring (e.g., moving from a di-substituted to a tri-substituted benzophenone) generally causes a significant bathochromic (red) shift in λ_max and an increase in molar absorptivity (ε). This enhancement makes the initiator more effective at capturing light, especially from sources that emit at longer wavelengths (>365 nm), such as UV-A lamps and many commercial UV-LEDs.

The table below summarizes these key relationships.

| Structural Modification | Primary Property Affected | Observed Trend / Rationale |

|---|---|---|

| Increasing number of alkoxy groups (e.g., di- to tri-) | UV Absorption (λ_max) | Causes a bathochromic (red) shift. More electron-donating groups lower the energy of the n→π* transition. |

| Increasing alkoxy chain length (e.g., -OCH₃ to -OC₄H₉) | Migration Resistance | Decreases migration. Higher molecular weight and lipophilicity reduce mobility within the polymer matrix. |

| Changing substitution pattern (e.g., 2,3,4- to 2,4,6-) | Reactivity & λ_max | Alters electronic distribution and steric hindrance, impacting both absorption characteristics and initiation efficiency. |

| Adding substituents to the second phenyl ring | Photochemical Pathway | Can alter the energy and reactivity of the triplet state, potentially improving initiation or reducing yellowing. |

Photochemical Reactivity and Mechanistic Aspects of 2,3,4 Triethoxybenzophenone

Photoinduced Radical Generation Mechanisms

Upon absorption of ultraviolet (UV) light, 2,3,4-triethoxybenzophenone, like other benzophenone (B1666685) derivatives, is promoted to an electronically excited singlet state. This is rapidly followed by intersystem crossing to a more stable triplet state. The triplet state is a key intermediate in the generation of radicals.

The primary mechanism for radical generation is through hydrogen abstraction. The excited triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule, such as a polymer backbone or a solvent molecule. This process results in the formation of a ketyl radical from the benzophenone and a radical on the donor molecule. rsc.org For instance, in the presence of hydrogen donors like isopropanol, the formation of ketyl radicals has been spectroscopically observed. rsc.org

Another pathway for radical generation involves electron transfer. The excited benzophenone can act as an electron acceptor from a suitable donor, such as triethylamine, leading to the formation of a radical anion. rsc.org The efficiency of these radical generation processes is fundamental to the utility of this compound as a photoinitiator. nih.govbeilstein-journals.org The generation of these radical species is the initial and critical step for subsequent chemical reactions, such as polymerization and crosslinking.

Photocrosslinking Efficiency and Polymer Network Formation

The radicals generated through the photoexcitation of this compound are highly effective in initiating the crosslinking of polymer chains. The polymer radicals, created by hydrogen abstraction, can combine with each other to form covalent bonds, leading to the formation of a three-dimensional polymer network. researchgate.net This process transforms a liquid or soluble polymer into a solid, insoluble gel.

The efficiency of photocrosslinking is influenced by several factors, including the concentration of the photoinitiator, the intensity and wavelength of the UV light, and the chemical nature of the polymer. For example, studies on polyethylene (B3416737) films have shown that the addition of even a small amount of benzophenone (as low as 1 wt%) can lead to a high gel fraction (up to 96%), indicating efficient crosslinking. researchgate.net The formation of these networks significantly alters the material's properties, such as its thermal stability and crystallinity. researchgate.net

In the context of hydrogels, benzophenone derivatives are used to create well-defined, surface-attached polymer networks. researchgate.net The degree of crosslinking can be controlled by the irradiation dose and the concentration of the benzophenone moiety within the polymer structure. researchgate.net This control is essential for tailoring the mechanical and swelling properties of the resulting hydrogel for specific applications.

Electronic Excitation and Deactivation Pathways

The photochemical reactivity of this compound is intrinsically linked to its electronic structure and the transitions between different electronic states. Upon absorbing UV radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). This is typically a π → π* or n → π* transition, localized on the benzophenone chromophore.

Following initial excitation, the molecule undergoes a series of rapid deactivation processes. One of the most critical pathways for benzophenones is intersystem crossing (ISC) from the initially populated singlet state to a lower-lying triplet state (T₁). This process is highly efficient for benzophenone and its derivatives. The triplet state is relatively long-lived, allowing it to participate in chemical reactions like hydrogen abstraction. rsc.org

Wavelength and Energy Dependence of Photochemical Transformations

The efficiency and outcome of the photochemical reactions initiated by this compound are highly dependent on the wavelength and energy of the incident light. The absorption spectrum of the molecule dictates which wavelengths will be effective in initiating the photoprocess. Typically, benzophenones have strong absorption bands in the UV region.

Studies have shown that different irradiation wavelengths can lead to different photochemical outcomes. For instance, in certain polymer systems, irradiation at 365 nm, corresponding to the n → π* transition of the benzophenone moiety, leads to efficient crosslinking through hydrogen abstraction. researchgate.netmdpi.com However, irradiation with higher energy photons at 254 nm can induce other reactions, such as [2+2] cycloadditions of other functional groups within the polymer backbone, in addition to the benzophenone-mediated crosslinking. mdpi.com This demonstrates that the wavelength of light can be used to selectively trigger different reaction pathways. rsc.org

The rate of photochemical transformations generally decreases as the wavelength of light increases (and energy decreases). nih.gov This is because lower energy photons may not be sufficient to populate the reactive excited states. The relationship between the absorption spectrum and the photochemical reactivity is not always straightforward, and the most strongly absorbed wavelength is not necessarily the most efficient for a particular photochemical reaction. kit.edu

Table 1: Wavelength-Dependent Photochemical Outcomes

| Wavelength | Predominant Reaction(s) | Polymer System Example | Reference |

|---|---|---|---|

| 365 nm | Benzophenone-induced crosslinking via hydrogen abstraction | Poly(oxonorbornenes) | researchgate.net |

Theoretical Photochemical Modeling and Simulations

Theoretical modeling and computational simulations are powerful tools for elucidating the complex mechanisms of photochemical reactions. epa.gov Methods like density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to calculate the electronic structure of this compound in its ground and excited states. semanticscholar.org These calculations provide insights into the nature of the electronic transitions, the energies of the excited states, and the shapes of the potential energy surfaces.

Non-adiabatic dynamics simulations can be employed to model the relaxation pathways of the photoexcited molecule, tracking the nuclear and electronic motion on a femtosecond timescale. arxiv.org These simulations can reveal the time scales of processes like intersystem crossing and internal conversion, and identify the key geometrical changes that occur during the deactivation process. rsc.org

Furthermore, theoretical models can be used to study the reaction pathways of radical generation and subsequent crosslinking reactions. rsc.org By calculating the activation barriers for different reaction channels, it is possible to predict the most likely reaction mechanisms and understand the factors that control the efficiency of the photochemical process. These theoretical insights are invaluable for interpreting experimental results and for designing new photoinitiators with improved performance. nih.gov

Academic Applications in Polymer Science and Material Engineering Utilizing 2,3,4 Triethoxybenzophenone

Role as a Photoinitiator in Advanced Polymerization Systems

In polymer chemistry, a photoinitiator is a molecule that, upon absorption of light, generates reactive species capable of initiating a polymerization reaction. researchgate.net Benzophenone (B1666685) and its derivatives, including 2,3,4-Triethoxybenzophenone, are classified as Type II photoinitiators. researchgate.netrsc.org This classification distinguishes them from Type I initiators, which undergo unimolecular bond cleavage to form radicals. researchgate.net Instead, Type II systems operate through a bimolecular mechanism where the photo-excited initiator interacts with a co-initiator or synergist (often a tertiary amine) via an energy or electron transfer to produce the initiating radicals. researchgate.netrsc.org This process is fundamental to their application in photopolymerization, a method prized for its rapid curing capabilities at ambient temperatures with low energy input. mdpi.com

The primary function of a photoinitiator is to generate free radicals that trigger free-radical polymerization. researchgate.net Upon irradiation with UV light, the benzophenone molecule transitions to an excited triplet state. researchgate.net In this energized state, it can abstract a hydrogen atom from an adjacent molecule (a hydrogen donor, such as a tertiary amine or the polymer/monomer itself), resulting in the formation of two distinct radicals. researchgate.net These radicals then react with the carbon-carbon double bonds of monomer units, initiating the polymerization chain reaction. rsc.org

This mechanism is leveraged in various applications, including the synthesis of acrylic pressure-sensitive adhesives (PSAs). researchgate.net The concentration of the photoinitiator is a critical parameter that influences the polymerization process, particularly in the curing of thick polymer sections where light penetration can be limited. mdpi.com Studies have shown that for thick specimens, lower concentrations of a photoinitiator can paradoxically lead to a more rapid onset of polymerization at depth. mdpi.com

Photopolymerizable compositions are light-sensitive formulations that transition from a liquid to a solid state upon exposure to light. These materials typically consist of monomers, oligomers, a photoinitiator, and other additives. Benzophenone-based systems are integral to various photopolymerizable compositions, notably in the dental field. google.comgoogle.com For instance, they are used in dental coatings and fillings where rapid, on-demand curing is essential. google.comgoogle.com The composition can be applied to a surface and then cured with a specific wavelength of light, forming a durable, cross-linked film. google.com

In addition to dental applications, these compositions are used for creating polymer networks and hydrogels attached to surfaces. mdpi.com The ability to trigger polymerization with light allows for spatial and temporal control over the material's formation, which is a significant advantage in creating complex, micro-structured materials. mdpi.comresearchgate.net

Functionality as a UV Absorber in Polymeric Composites

Beyond initiating polymerization, benzophenones are widely employed as UV absorbers to protect polymeric materials from degradation caused by ultraviolet radiation. specialchem.com The inclusion of UV absorbers is crucial for enhancing the durability and extending the lifetime of polymers used in outdoor applications or environments with high UV exposure. arkat-usa.orgarkat-usa.org this compound, with its benzophenone core, functions effectively in this capacity.

UV absorbers protect polymers by competing with the polymer matrix for the absorption of harmful UV photons. uvsolutionsmag.commpi.eu The primary mechanism for benzophenone-based UV absorbers involves absorbing UV radiation and dissipating the energy in a harmless form, primarily as heat. specialchem.commpi.eu This is achieved through a process of reversible intramolecular proton transfer. mpi.eu By converting the electronic excitation energy into vibrational energy (heat), the UV absorber prevents the high-energy photons from breaking the chemical bonds within the polymer chains, a process that leads to degradation, discoloration, and loss of mechanical properties. uvsolutionsmag.commpi.eu

Other protective mechanisms in polymers include the use of radical scavengers, such as hindered amine light stabilizers (HALS), which neutralize radicals formed by photochemical processes. specialchem.comuvsolutionsmag.com However, the principal role of a UV absorber like this compound is to prevent the initial damage by filtering out the UV light. specialchem.com

The effectiveness of UV absorbers is demonstrated in studies on polymer durability. A significant challenge with conventional UV stabilizers is their tendency to leach out from the polymer matrix over time, which diminishes their protective effect. arkat-usa.orgarkat-usa.org A more advanced strategy involves incorporating polymerizable UV absorbers that become covalently bonded to the polymer backbone. arkat-usa.orgarkat-usa.org

Research on poly(ethylene terephthalate) (PET) has shown that films containing copolymerized UV absorbers significantly outperform those with admixed, non-bonded stabilizers. arkat-usa.org These integrated systems provide superior protection against UV-induced crosslinking and chain scission, thereby enhancing the long-term durability of the polymer. arkat-usa.org Similarly, studies on poly(butylene adipate-co-terephthalate) (PBAT) films blended with novel, high-molecular-weight UV absorbers showed an extended functional period in accelerated aging tests, demonstrating the direct link between effective UV absorption and polymer longevity. researchgate.net

The table below presents findings from a study on PET films, comparing the performance of a standard admixed UV stabilizer with polymerizable UV absorbers (UVAMs) after 1082 hours of accelerated UV exposure.

| Polymer System | Stabilizer Type | Key Finding | Reference |

|---|---|---|---|

| PET with Admixed Tinuvin 1577 | Conventional (Admixed) | Showed signs of degradation (crosslinking and chain scission). | arkat-usa.org |

| PET Copolymer with UVAM 12 | Polymerizable | Outperformed admixed stabilizer, offering greater protection. | arkat-usa.org |

| PET Copolymer with UVAM 24 | Polymerizable | Offered even greater protection to polymer films against UV-induced damage. | arkat-usa.org |

Surface Engineering and Hydrogel Fabrication using Photo-Crosslinking

The photoreactive nature of the benzophenone moiety is a powerful tool for surface engineering and the fabrication of hydrogels. Photo-crosslinking allows for the creation of covalently attached polymer layers and three-dimensional networks on various substrates. mdpi.comresearchgate.net Upon UV irradiation, the benzophenone group can form covalent bonds with C-H bonds in its vicinity, making it a non-specific yet highly effective cross-linker for attaching polymer films to surfaces and for creating stable hydrogel networks. mdpi.comresearchgate.net

This technique is used to create surface-attached polymer networks and hydrogels from photoreactive polymers. mdpi.comresearchgate.net The efficiency of this cross-linking can be controlled by factors such as the benzophenone content in the polymer, the irradiation wavelength (e.g., 254 nm vs. 365 nm), and the total energy dose applied. mdpi.comresearchgate.net For instance, studies on poly(oxonorbornenes) containing benzophenone showed that cross-linking occurred as expected at 365 nm, while irradiation at 254 nm led to chain scission. mdpi.comresearchgate.net

This control over cross-linking has been exploited to tune the physical properties of surface structures. Research has demonstrated that the height of 3D surface-attached polymer networks can be precisely controlled by the cross-linking efficiency of different UV-active units, including benzophenone. nih.gov

The following table summarizes experimental data on the gel content of benzophenone-containing polymer networks under different irradiation conditions, illustrating the tunability of the photo-crosslinking process.

| Polymer | Irradiation Wavelength (nm) | Irradiation Energy (J/cm²) | Resulting Gel Content (%) | Reference |

|---|---|---|---|---|

| P(4₉₅-BP₅) | 254 | 0.5 | 75 | mdpi.com |

| P(4₉₅-BP₅) | 254 | 6.0 | 8 | mdpi.com |

| P(2-3-BP) Polymers | 365 | Up to 9.0 | No network formation | mdpi.com |

| P(2-3-BP) Polymers | 254 | Variable | Moderate to good cross-linking | mdpi.com |

Hydrogels, which are highly hydrated polymer networks, are of great interest for biomedical applications, such as tissue engineering and dual-functional coatings for medical devices. researchgate.netfrontiersin.orgnih.gov The use of benzophenone as a photo-crosslinker enables the fabrication of stable hydrogel coatings on plastic substrates like poly(methylmethacrylate) (B3431434) (PMMA). researchgate.net These hydrogels can be further modified to be both biopassive (resisting non-specific protein adsorption) and bioactive (promoting specific cellular responses), demonstrating the versatility of this photochemical approach in advanced material design. researchgate.net

Covalent Attachment to Substrates

The primary mechanism through which this compound facilitates surface modification is via a photochemical C-H insertion reaction. The process begins with the application of a solution containing a derivative of this compound, often a silane (B1218182) version like triethoxybenzophenone silane (3EBP), onto a substrate. nih.gov This is followed by a heating step to promote the covalent bonding of the silane group to the substrate surface, for example, a silicon wafer. mdpi.com

Upon irradiation with UV light, the benzophenone moiety within the 3EBP anchor group becomes activated. nih.govmdpi.com This excited state enables the benzophenone to abstract a hydrogen atom from a neighboring C-H bond, which can belong to a polymer chain or another organic molecule. This abstraction results in the formation of a covalent bond between the substrate-anchored benzophenone and the target molecule. mdpi.com This method provides a simple and effective way to covalently attach various polymers to solid surfaces. researchgate.net

The versatility of this technique allows for the functionalization of diverse substrates. For instance, researchers have successfully functionalized silicon substrates with a 3EBP anchor group to subsequently attach polymer networks. nih.gov This covalent attachment is crucial for creating stable and durable surface modifications that can withstand subsequent processing steps, such as washing to remove any unbound polymer chains. nih.govmdpi.com

Table 1: Process for Covalent Attachment of Polymers to Substrates using 3EBP

| Step | Description | Purpose |

| 1. Substrate Preparation | A solution of triethoxybenzophenone silane (3EBP) in a suitable solvent (e.g., toluene) is applied to the substrate (e.g., silicon wafer). | To create a monolayer of the photo-activatable anchor group on the surface. |

| 2. Curing | The coated substrate is heated at an elevated temperature (e.g., 120°C for 30 minutes). | To form a covalent bond between the silane of 3EBP and the substrate surface. nih.govmdpi.com |

| 3. Polymer Application | A solution of the desired polymer is spin-coated onto the 3EBP-functionalized surface. | To deposit a thin film of the polymer that is to be attached. nih.govmdpi.com |

| 4. UV Irradiation | The substrate is exposed to UV light (e.g., λ = 254 nm). | To activate the benzophenone moiety of the 3EBP, initiating the C-H insertion reaction. nih.govmdpi.com |

| 5. Covalent Bonding | The activated benzophenone forms a covalent bond with the polymer chains. | To permanently attach the polymer layer to the substrate surface. mdpi.com |

| 6. Washing | The substrate is washed with a solvent (e.g., dichloromethane) to remove any unbound polymer. | To ensure that only covalently attached polymer remains, resulting in a stable surface modification. nih.govmdpi.com |

Formation of Surface-Attached Polymer Networks and Hydrogels

Building upon the principles of covalent attachment, this compound is instrumental in the fabrication of surface-attached polymer networks and hydrogels. researchgate.netrsc.org In this application, the benzophenone moiety acts not only as a surface anchor but also as a cross-linker between polymer chains. mdpi.comresearchgate.net

The process typically involves polymers that have been synthesized to include benzophenone units within their structure. mdpi.com When a film of such a polymer is spin-coated onto a surface pre-functionalized with 3EBP and subsequently irradiated with UV light, a dual process occurs. The surface-bound 3EBP covalently links the polymer film to the substrate, while the benzophenone units within the polymer chains become activated and form cross-links between adjacent chains. mdpi.com

This simultaneous surface attachment and cross-linking result in the formation of a stable, three-dimensional polymer network directly grafted onto the substrate. nih.govmdpi.com The extent of cross-linking, and therefore the properties of the resulting network, can be controlled by factors such as the concentration of benzophenone units in the polymer and the dose of UV irradiation. mdpi.com

When hydrophilic polymers are used, the resulting surface-attached networks can swell in the presence of water to form hydrogels. researchgate.net These surface-attached hydrogels are of significant interest for biomedical applications, such as creating biopassive surfaces that resist protein adhesion or as structured scaffolds for cell culture. nih.govresearchgate.net For example, research has demonstrated the creation of bifunctional surfaces with both antimicrobial and protein-repellent properties using this method. nih.gov

The stability of these polymer networks and hydrogels is a key advantage of this technique. The covalent bonds formed through the C-H insertion reactions ensure that the coatings remain intact even when subjected to harsh conditions or prolonged exposure to aqueous environments. mdpi.comresearchgate.net

Table 2: Research Findings on Surface-Attached Polymer Networks and Hydrogels

| Polymer System | Substrate | Key Findings | Reference |

| Poly(2-ethyl-2-oxazoline) (PEOXA) with benzophenone units | Poly(methylmethacrylate) (PMMA) | UV irradiation wavelength influences the stability of the resulting hydrogel network. Stable films with dual-functional (biopassive and bioactive) properties were achieved. | researchgate.net |

| BP-COU-PSB and boc-NBD-SMAMP copolymers | Silicon wafer with 3EBP anchor | Formation of 3D structured, surface-attached polymer hydrogels. Surfaces with 1 and 2 μm spacing showed full antimicrobial activity and were non-toxic. | nih.gov |

| Poly(alkenylnorbornenes) and Poly(oxonorbornenes) with benzophenone units | Silicon wafer with 3EBP anchor | The gel content of the resulting networks and hydrogels was dependent on the UV wavelength and energy dose. | mdpi.com |

| Poly(phosphoester)s (PPEs) with benzophenone groups | Pre-functionalized substrates | Formed smooth and hydrophilic surface-attached networks with potential as anti-fouling coatings for biomedical devices. | rsc.org |

Advanced Computational and Theoretical Investigations of 2,3,4 Triethoxybenzophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2,3,4-triethoxybenzophenone. These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density.

Key Parameters from DFT Calculations:

| Parameter | Significance for this compound |

| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including the dihedral angles between the phenyl rings and the carbonyl group, which are influenced by the steric bulk of the ethoxy groups. |

| HOMO-LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The energy of the LUMO can be correlated with the reduction potential of the benzophenone (B1666685) moiety. researchgate.net The HOMO-LUMO gap is indicative of the molecule's kinetic stability and the energy required for electronic excitation. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich (nucleophilic) site. |

| Mulliken Atomic Charges | These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the electron distribution and the polarity of bonds within the molecule. |

DFT calculations would likely be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. researchgate.net Solvation models, like the Polarizable Continuum Model (PCM), can also be incorporated to simulate the influence of different solvents on the electronic properties. nih.gov

Molecular Dynamics Simulations of Polymer-Compound Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, which is particularly relevant for understanding how this compound might interact with a polymer matrix, for instance, in its application as a photoinitiator or a UV absorber in polymer coatings.

MD simulations model the interactions between the compound and polymer chains by solving Newton's equations of motion for a system of atoms. These simulations can provide information on:

Binding Affinity: Calculating the binding free energy between this compound and a polymer to understand the strength of their interaction.

Diffusion: Simulating the movement of the compound within the polymer matrix, which is important for its performance and longevity in a material.

Conformational Changes: Observing how the conformation of both the compound and the polymer chains may change upon interaction.

The setup of such a simulation would involve defining a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system, placing the this compound molecule and polymer chains in a simulation box, and running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired phenomena.

Theoretical Models for Photochemical Kinetics and Mechanisms

The photochemistry of benzophenones is of significant interest, and theoretical models can be used to understand the kinetics and mechanisms of their photochemical reactions upon absorption of UV light. For this compound, this would involve investigating processes like intersystem crossing and hydrogen abstraction.

Key Photochemical Processes and Their Theoretical Investigation:

| Photochemical Process | Theoretical Approach |

| Electronic Excitation | Time-Dependent DFT (TD-DFT) can be used to calculate the energies of excited states and simulate the UV-Vis absorption spectrum. This would identify the wavelengths of light that are most effective at exciting the molecule to its singlet excited state (S1). |

| Intersystem Crossing (ISC) | Benzophenones are known for their efficient ISC from the S1 state to the triplet excited state (T1). Theoretical calculations can estimate the rate of this process by calculating the spin-orbit coupling between the S1 and T1 states. The T1 state is typically the reactive species in photochemical reactions. |

| Hydrogen Abstraction | In the T1 state, the carbonyl oxygen is radical-like and can abstract a hydrogen atom from a suitable donor (e.g., a polymer backbone). The kinetics of this reaction can be modeled by calculating the activation energy barrier for the hydrogen transfer process. |

These theoretical models provide a detailed picture of the photochemical pathways available to this compound and can predict the quantum yield of different photochemical events.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, a subset of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the molecular structure of a compound and its chemical reactivity. For a series of substituted benzophenones, including this compound, SRR models can be developed to predict their photochemical reactivity.

The process would involve:

Descriptor Calculation: For a set of benzophenone derivatives, various molecular descriptors would be calculated using quantum chemical methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and thermodynamic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with an experimentally measured reactivity parameter (e.g., the rate constant for hydrogen abstraction).

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

A successful SRR model could then be used to predict the reactivity of other benzophenone derivatives without the need for extensive experimental testing, aiding in the design of new photoinitiators or UV absorbers with tailored properties. For example, a linear relationship has been established between the experimentally measured reduction potentials of various benzophenones and their DFT-calculated LUMO energies. researchgate.net

Design and Synthesis of Functional Analogues and Derivatives of 2,3,4 Triethoxybenzophenone

Synthetic Approaches to Alkoxybenzophenone Analogues

The primary and most versatile method for synthesizing 2,3,4-triethoxybenzophenone and its analogues is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct route to constructing the benzophenone (B1666685) core by forming a carbon-carbon bond between an aromatic ring and an acyl group.

The general reaction involves two key components:

The Aromatic Substrate: An electron-rich, substituted benzene (B151609) derivative. For analogues of this compound, this is typically a polyalkoxybenzene, such as 1,2,3-triethoxybenzene, 1,2,4-trimethoxybenzene, or 1,3-dimethoxy-5-methylbenzene. The nature and position of these alkoxy groups are critical in defining the properties of the final product.

The Acylating Agent: An activated carboxylic acid derivative, most commonly a benzoyl chloride. The benzoyl chloride can itself be unsubstituted or carry substituents on its phenyl ring to further modify the final structure.

A Lewis acid catalyst is required to activate the acylating agent. Aluminum chloride (AlCl₃) is a traditional and potent catalyst, but its high reactivity can sometimes lead to undesirable side reactions, such as the cleavage of the ether linkages (dealkylation) of the alkoxy groups, particularly at elevated temperatures. To mitigate this, milder Lewis acids like iron(III) chloride (FeCl₃) or Brønsted acids such as polyphosphoric acid (PPA) are often employed, offering a balance between reactivity and selectivity.

The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic substrate. Alkoxy groups are strong activating, ortho, para-directors. Therefore, the selection of the polyalkoxybenzene starting material is crucial for achieving the desired substitution pattern in the final benzophenone product.

The table below illustrates synthetic pathways to various functional analogues, highlighting the precursor selection required to achieve specific structural modifications.

| Target Analogue | Aromatic Substrate | Acylating Agent | Typical Catalyst | Key Structural Feature |

|---|---|---|---|---|

| This compound | 1,2,3-Triethoxybenzene | Benzoyl chloride | AlCl₃ or FeCl₃ | Asymmetric tri-ethoxy substitution |

| 2,4,6-Trimethoxybenzophenone | 1,3,5-Trimethoxybenzene | Benzoyl chloride | AlCl₃ | Symmetric tri-methoxy substitution |

| 2,3,4-Triethoxy-4'-methylbenzophenone | 1,2,3-Triethoxybenzene | 4-Methylbenzoyl chloride | FeCl₃ | Methyl group on the unsubstituted ring |

| 2,4-Dibutoxybenzophenone | 1,3-Dibutoxybenzene | Benzoyl chloride | PPA | Longer alkoxy chains (butoxy) |

Comparative Photochemical and Material Performance Analysis

Once synthesized, analogues of this compound are evaluated to determine if the structural modifications have resulted in improved performance. This analysis focuses on both their photochemical behavior as initiators and their impact on the physical properties of the final cured material.

Photochemical Performance: The primary photochemical property of interest is the UV-Vis absorption profile. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) at that wavelength dictate the initiator's efficiency with a given light source. Electron-donating groups, such as alkoxy substituents, cause a bathochromic (red) shift in the n→π* transition of the carbonyl group, moving the λ_max to longer wavelengths. The number and position of these groups significantly influence the magnitude of this shift. An initiator with a high ε value at the emission wavelength of the UV lamp or LED will absorb more photons, leading to a higher concentration of reactive triplet states and, consequently, a faster polymerization rate.

Material Performance: Key material properties include migration resistance and the tendency to cause yellowing.

Migration: Low molecular weight photoinitiators and their photolysis byproducts can migrate out of the cured polymer network over time. This is a critical issue in applications like food packaging and coatings. Increasing the molecular weight of the initiator, for example, by using longer alkyl chains (e.g., butoxy instead of ethoxy) or by incorporating the initiator into a larger molecule, can significantly reduce migration.

Yellowing: The formation of colored photoproducts upon exposure to UV light can lead to a yellowing of the final material. The structure of the initiator can influence the pathways of its photochemical decay and the nature of the resulting byproducts. Strategic molecular design aims to create analogues that produce less-colored or colorless byproducts, thus improving the long-term color stability of the cured product.

The following table provides a comparative analysis of this compound against a structurally distinct analogue, 2,4,6-trimethoxybenzophenone, to illustrate these performance differences.

| Compound | Key Structural Difference | λ_max (nm) | Molar Absorptivity (ε) | Relative Curing Speed | Migration Tendency |

|---|---|---|---|---|---|

| This compound | Asymmetric 2,3,4-substitution pattern | ~335 | Moderate | Standard | Moderate |

| 2,4,6-Trimethoxybenzophenone | Symmetric 2,4,6-substitution; Methoxy (B1213986) groups | ~310 | High | High | High (due to lower MW) |

| 2,4-Dibutoxybenzophenone | Longer butoxy chains; Di-substituted | ~345 | Moderate-High | Standard-High | Low (due to higher MW) |

Elucidation of Structure-Property Relationships

The systematic design of new photoinitiators is founded on a clear understanding of structure-property relationships (SPRs). By correlating specific structural modifications with changes in performance, predictive models can be developed to guide the synthesis of next-generation compounds.

Future Research Trajectories and Emerging Paradigms

Innovations in Synthetic Methodologies for Benzophenone (B1666685) Derivatives

The synthesis of benzophenone derivatives has traditionally relied on methods like the Friedel-Crafts acylation. However, contemporary research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes.

Greener and More Efficient Synthesis: Future synthetic methodologies are trending towards "green chemistry" principles, aiming to reduce hazardous waste and improve energy efficiency. researchgate.net One promising approach is the use of continuous flow microreactors for the synthesis of benzophenone derivatives. google.com This method offers excellent mass and heat transfer, significantly shortening reaction times and increasing yields. google.com For instance, the synthesis of benzophenone derivatives from an aryl Grignard reagent and an acyl chloride in a microreactor has been shown to increase yields from a mere 10-20% in traditional batch processes to over 60%. google.com Such innovations could be adapted for the synthesis of 2,3,4-Triethoxybenzophenone, offering a more environmentally friendly and economically viable production process.

Novel Catalytic Systems: The development of novel catalytic systems is another key area of innovation. Traditional Friedel-Crafts reactions often depend on stoichiometric amounts of Lewis acids like aluminum trichloride, leading to significant waste. google.com Research is now geared towards using catalytic amounts of more benign and recyclable catalysts. Furthermore, methods avoiding harsh reagents are being explored. For example, a simple and high-yielding method for the synthesis of novel benzophenone derivatives starting from ethyl(4-aroylaroxy)acetates has been developed, showcasing a move towards more accessible and less hazardous starting materials. researchgate.net

Functional Group Interconversion and Derivatization: Innovations also lie in the efficient derivatization of existing benzophenone scaffolds. For example, new benzophenone photoinitiators have been synthesized through the esterification of hydroxy-benzophenones with acyl chlorides or sulfonyl chlorides. researchgate.net This highlights a modular approach where the core benzophenone structure can be readily functionalized to tune its properties. The synthesis of 1,2,3-triazole benzophenone derivatives via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) further exemplifies this trend, creating complex molecules with potential applications in medicinal chemistry and materials science. scielo.br These strategies could be employed to modify this compound, introducing new functionalities and expanding its application scope.

Development of Advanced In-situ Characterization Techniques

Understanding the behavior of benzophenone derivatives, particularly within polymer systems during processes like photopolymerization, is crucial for optimizing material properties. Advanced in-situ characterization techniques are providing unprecedented insights into these dynamic processes.

Real-Time Monitoring of Photopolymerization: Techniques that can monitor photopolymerization in real-time are invaluable. In situ Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful tool to study the kinetics of bulk photopolymerization. acs.org It allows for the precise measurement of monomer conversion rates and can be used to determine the influence of various parameters, such as light intensity, on the polymerization process. acs.org This technique could be instrumental in studying the photocuring behavior of resins containing this compound, providing detailed kinetic data that is difficult to obtain with traditional methods.

Fourier-transform infrared (FT-IR) spectroscopy is another key technique for monitoring the conversion of functional groups during photopolymerization. researchgate.net By tracking the disappearance of characteristic vibrational bands, such as the C=C double bond in acrylates, researchers can follow the reaction progress in real-time. nih.gov

Probing Nanoscale Structure and Properties: At the nanoscale, techniques like Atomic Force Microscopy (AFM), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Scattering (WAXS) are essential for characterizing the morphology and structure of polymer networks. numberanalytics.com AFM can provide high-resolution images of surface topography and mechanical properties, while SAXS and WAXS give information about nanostructure and crystalline packing. numberanalytics.com For hydrogels formed using benzophenone-based crosslinkers, these techniques can reveal the pore structure and its dependence on polymer composition and swelling history. acs.org

The development of nanoIR, a technique that combines AFM with infrared spectroscopy, allows for chemical imaging with nanoscale resolution. bruker.com This would be particularly useful for studying the distribution of this compound within a polymer matrix and understanding its role in the formation of heterogeneous network structures.

Engineering of Multifunctional Polymer Systems

The incorporation of benzophenone derivatives into polymer architectures is a key strategy for creating multifunctional materials with tunable properties. The unique photoreactive nature of the benzophenone moiety allows for its use as a versatile crosslinker and grafting agent.

Photo-Responsive and Smart Hydrogels: Benzophenone derivatives are extensively used to create photo-crosslinkable hydrogels. mdpi.comrsc.org These hydrogels can exhibit stimuli-responsive behavior, such as temperature-dependent swelling. acs.org For example, photo-crosslinkable copolymers of poly(N-isopropylacrylamide) (PNIPAm) and a benzophenone moiety can form hydrogels that show enhanced swelling kinetics. rsc.org The ability to control the crosslinking density through UV irradiation allows for the fabrication of hydrogels with tailored mechanical properties and responsiveness, opening up applications in soft robotics, actuators, and biomedical devices. rsc.org this compound could be incorporated into such systems to act as a photo-crosslinker, potentially influencing the network formation and the final properties of the hydrogel.

Multifunctional Polymer Additives: There is a growing interest in developing single-molecule additives that can impart multiple functionalities to a polymer. For instance, a hybrid compound incorporating both a hindered phenol (B47542) antioxidant and a benzophenone UV absorber has been synthesized. mdpi.com This multifunctional additive offers a synergistic anti-aging effect for polymers, addressing issues of compatibility that can arise when using separate additives. mdpi.com This concept could be extended to this compound, where the triethoxy groups could be functionalized to carry other beneficial moieties, creating a versatile additive for polymer stabilization.

Surface Modification and Patterning: Benzophenone's ability to form covalent bonds upon UV activation makes it an excellent tool for surface modification. mdpi.com Polymers containing benzophenone units can be grafted onto surfaces to create thin films with specific functionalities. mdpi.com This has been used to attach polymer networks and hydrogels to various substrates. mdpi.com Furthermore, the use of photomasks allows for spatially controlled polymerization, enabling the creation of patterned surfaces and microstructures. chemrxiv.org A novel approach involves using supramolecular assemblies of benzophenone-functionalized dipeptides as templates for spatially-resolved polymerization, offering a bottom-up method for fabricating intricate designs. nih.govchemrxiv.org

Synergistic Integration with Emerging Material Technologies

The true potential of this compound and other benzophenone derivatives will be realized through their integration with other advanced materials. This synergy can lead to hybrid materials with unprecedented properties and functionalities.

Carbon Nanomaterials: The functionalization of carbon nanomaterials like graphene and carbon nanotubes is crucial for their application in polymer nanocomposites. researchgate.netempa.ch Benzophenone-mediated UV-grafting has emerged as a powerful tool for this purpose. researchgate.net By using benzophenone as a photoinitiator, a wide variety of monomers can be grafted onto the surface of these nanomaterials, improving their dispersion and interfacial adhesion within a polymer matrix. researchgate.net This approach could be used to create nanocomposites where this compound facilitates the integration of carbon nanomaterials into a polymer, enhancing its mechanical, thermal, and electrical properties.

2D Materials (MXenes): MXenes are a class of two-dimensional materials with exceptional electrical conductivity and mechanical properties. rsc.org However, their tendency to oxidize in ambient conditions is a major challenge. rsc.org Integrating MXenes with polymers to form nanocomposites can enhance their stability and functionality. rsc.org In-situ polymerization is a common method for fabricating MXene-polymer nanocomposites, and benzophenone derivatives could play a role as photoinitiators in this process, leading to materials with applications in energy storage and electromagnetic interference shielding. rsc.org

Smart and Responsive Materials: The field of smart materials, which respond to external stimuli like light, heat, or pH, is rapidly expanding. rsc.orgidu.ac.id Benzophenone derivatives are key components in many photo-responsive polymers. rsc.org The integration of these polymers with other smart materials can lead to hierarchical systems with complex, programmable behaviors. For example, a hydrogel containing this compound could be combined with plasmonic nanoparticles to create a material that exhibits both photo- and thermo-responsive properties.

Organic Electronics: Benzophenone derivatives are also finding applications in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com Their high triplet energies and good thermal stability make them suitable as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. rsc.orgmdpi.com The highly twisted geometry of many benzophenone derivatives helps to reduce intermolecular interactions and self-quenching effects. mdpi.com By designing and synthesizing novel benzophenone derivatives, such as those based on a carbazole-benzophenone framework, researchers are developing more efficient and stable OLEDs. rsc.org The specific electronic properties of this compound could be explored for its potential as a component in organic electronic devices.

Q & A

Q. How should researchers address discrepancies in reported bioactivity data of this compound across different studies?

- Methodological Answer : Meta-analyses should account for variables like cell line specificity (e.g., HeLa vs. MCF-7), solvent effects (DMSO vs. ethanol), and assay protocols (e.g., incubation time). Systematic reviews following PRISMA guidelines can identify confounding factors. Replicating key experiments under standardized conditions (e.g., ISO guidelines) resolves contradictions .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometry. Molecular dynamics simulations model solvation effects in biological membranes. QSAR models trained on PubChem datasets (e.g., 3-fluoro-3',4,5'-trichlorobenzophenone) correlate substituent patterns with logP or bioavailability .

Q. In material science, how is this compound utilized in the development of advanced polymers or organic semiconductors?

- Methodological Answer : The benzophenone core acts as a photoinitiator in UV-curable polymers. Ethoxy groups enhance solubility for spin-coating thin films in organic electronics. Charge transport properties are evaluated using four-point probe measurements or Hall effect studies. Comparative analysis with trimethyldibenzothiophene derivatives informs design principles for sulfur-free semiconductors .

Q. What are the challenges in elucidating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : In vitro hepatic microsome assays identify Phase I metabolites (e.g., hydroxylation products). LC-MS/MS detects glucuronide or sulfate conjugates (Phase II metabolism). Challenges include differentiating isomeric metabolites and low-abundance intermediates. Stable isotope-labeled analogs (e.g., ¹³C-ethoxy groups) improve detection sensitivity .

Q. How can isotopic labeling techniques be applied to trace the environmental fate of this compound?

- Methodological Answer : ¹⁴C-labeled this compound is introduced into soil or aquatic systems. Accelerator Mass Spectrometry (AMS) quantifies residual radioactivity in biodegradation studies. Autoradiography maps spatial distribution in plant or animal tissues. Comparative studies with geochemical biomarkers (e.g., trimethyldibenzothiophene) validate environmental partitioning models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.